molecular formula C23H29NO3 B5528849 4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol

4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No. B5528849
M. Wt: 367.5 g/mol
InChI Key: FONIJZWSUNWBFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to "4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol" involves complex chemical reactions, with methodologies focusing on creating butyrate derivatives and 1,3-dioxane derivatives, showcasing the versatility in functional group incorporation and structural complexity (Jebas et al., 2013). The crystal structures of these derivatives were characterized using spectroscopic techniques and X-ray diffraction, highlighting the intricate molecular architecture and the influence of different substituents on the compound's crystalline form.

Molecular Structure Analysis

The molecular structure of derivatives similar to the target compound is characterized by diverse crystal systems and dimensions, indicating a significant variation in molecular packing and intermolecular interactions (Jebas et al., 2013). These structures are stabilized by hydrogen bonds forming dimers, which is essential for understanding the molecular conformation and the potential biological activity of these compounds.

Chemical Reactions and Properties

The reactivity and chemical properties of compounds structurally related to "4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol" are influenced by their functional groups. The presence of azetidinyl and dimethylphenoxy groups plays a crucial role in determining the chemical behavior, including reactivity towards nucleophiles, electrophiles, and the formation of hydrogen bonds which affect the compound's solubility, stability, and reactivity (Jebas et al., 2013).

properties

IUPAC Name

[3-(2,6-dimethylphenoxy)azetidin-1-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-16-6-5-7-17(2)21(16)27-20-14-24(15-20)22(25)19-10-8-18(9-11-19)12-13-23(3,4)26/h5-11,20,26H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONIJZWSUNWBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2CN(C2)C(=O)C3=CC=C(C=C3)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[3-(2,6-Dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol

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